molecular formula C8H6N4O3 B13406156 2-Azido-1-(3-nitrophenyl)ethan-1-one

2-Azido-1-(3-nitrophenyl)ethan-1-one

Cat. No.: B13406156
M. Wt: 206.16 g/mol
InChI Key: ZBAITERRPWFQOH-UHFFFAOYSA-N
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Description

2-Azido-1-(3-nitrophenyl)ethan-1-one is an organic compound that features both azido and nitro functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of both azido and nitro groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(3-nitrophenyl)ethan-1-one typically involves the reaction of 2-bromo-1-(3-nitrophenyl)ethan-1-one with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(3-nitrophenyl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azido-1-(3-nitrophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1-(3-nitrophenyl)ethan-1-one depends on the specific reactions it undergoes. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both azido and nitro groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and materials science .

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

2-azido-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-2-1-3-7(4-6)12(14)15/h1-4H,5H2

InChI Key

ZBAITERRPWFQOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN=[N+]=[N-]

Origin of Product

United States

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